Salvianolic acid H
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Salvianolic acid H is a polyphenolic compound extracted from the roots of Salvia miltiorrhiza, commonly known as Danshen. This compound is part of the larger family of salvianolic acids, which are known for their potent antioxidant properties. This compound has been extensively studied for its potential therapeutic benefits, particularly in the treatment of cardiovascular diseases, cancer, and fibrosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of salvianolic acid H involves several steps, including the extraction of raw materials from Salvia miltiorrhiza and subsequent purification processes. High-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to isolate and purify this compound from other similar compounds .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from Salvia miltiorrhiza roots, followed by purification using techniques such as preparative chromatography. The process is optimized to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Salvianolic acid H undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its therapeutic properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various halogenating agents can be employed for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may possess enhanced biological activities .
Wissenschaftliche Forschungsanwendungen
Salvianolic acid H has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying polyphenolic structures and their reactivity.
Biology: Investigated for its role in modulating cellular signaling pathways and gene expression.
Medicine: Explored for its potential in treating cardiovascular diseases, cancer, and fibrosis. .
Industry: Utilized in the development of natural antioxidant formulations and health supplements.
Wirkmechanismus
Salvianolic acid H exerts its effects through multiple mechanisms:
Antioxidant Activity: Scavenges reactive oxygen species, thereby reducing oxidative stress.
Anti-inflammatory Effects: Inhibits the expression of pro-inflammatory cytokines and enzymes.
Molecular Targets: Targets include various signaling molecules and enzymes involved in oxidative stress and inflammation pathways
Pathways Involved: Key pathways include the NF-κB and MAPK signaling pathways, which are crucial for regulating inflammation and cell survival
Vergleich Mit ähnlichen Verbindungen
Salvianolic Acid A: Known for its potent antioxidant and anti-inflammatory properties.
Salvianolic Acid B: The most abundant salvianolic acid, with strong antioxidant activity.
Rosmarinic Acid: Shares a similar polyphenolic structure and exhibits comparable antioxidant effects
Uniqueness: Salvianolic acid H is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets. This specificity makes it particularly effective in certain therapeutic applications, such as cardiovascular protection and cancer treatment .
Eigenschaften
Molekularformel |
C27H22O12 |
---|---|
Molekulargewicht |
538.5 g/mol |
IUPAC-Name |
(2R)-2-[(E)-3-[3-[(Z)-1-carboxy-2-(3,4-dihydroxyphenyl)ethenoxy]-4-hydroxyphenyl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C27H22O12/c28-17-5-2-15(9-20(17)31)12-23(26(34)35)38-22-11-14(1-7-19(22)30)4-8-25(33)39-24(27(36)37)13-16-3-6-18(29)21(32)10-16/h1-12,24,28-32H,13H2,(H,34,35)(H,36,37)/b8-4+,23-12-/t24-/m1/s1 |
InChI-Schlüssel |
HFTLCJIFEZUOCR-RAXODLQLSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O/C(=C\C3=CC(=C(C=C3)O)O)/C(=O)O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)OC(=CC3=CC(=C(C=C3)O)O)C(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.